molecular formula C20H21ClFN3O2 B277848 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B277848
M. Wt: 389.8 g/mol
InChI Key: XLNDMXOPIKKPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and pharmacology.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide involves the inhibition of the cell cycle and induction of apoptosis in cancer cells. This compound has been reported to target various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation and survival (Zhang et al., 2016; Li et al., 2019).
Biochemical and Physiological Effects
Studies have reported that N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide exhibits potent biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound has also been reported to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs (Zhang et al., 2016; Li et al., 2019).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide in lab experiments is its potent anticancer activity against various cancer cell lines. This compound also exhibits low toxicity in normal cells, making it a safe and promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several chemical reactions and purification steps (Zhang et al., 2016; Li et al., 2019).

Future Directions

Several future directions for the study of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide have been proposed. One of the significant future directions is the development of new drugs based on this compound for the treatment of cancer. Another future direction is the investigation of the potential applications of this compound in other areas of scientific research, such as neuroscience and pharmacology. Additionally, the optimization of the synthesis method for this compound and the investigation of its structure-activity relationship are also important future directions (Zhang et al., 2016; Li et al., 2019).
Conclusion
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide have been discussed in this paper. Further studies are required to fully understand the potential of this compound for the development of new drugs and its applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide involves a series of chemical reactions, including the reaction of 2-fluorobenzoyl chloride with 3-chloro-4-(4-propionyl-1-piperazinyl)aniline in the presence of a base, followed by purification and isolation of the final product. This method has been reported in several studies, including a study by Zhang et al. (2016) and a study by Li et al. (2019).

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicine, particularly in the development of new drugs for the treatment of cancer. Several studies have reported that N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer (Zhang et al., 2016; Li et al., 2019).

properties

Product Name

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H21ClFN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(13-16(18)21)23-20(27)15-5-3-4-6-17(15)22/h3-8,13H,2,9-12H2,1H3,(H,23,27)

InChI Key

XLNDMXOPIKKPHR-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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